4-Bromo-1H-indol-6-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

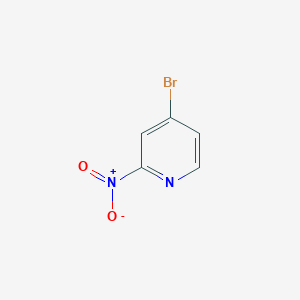

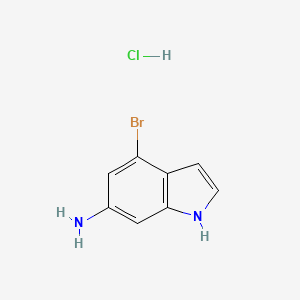

“4-Bromo-1H-indol-6-amine hydrochloride” is a chemical compound with the molecular formula C8H8BrClN2 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indol-6-amine hydrochloride” can be represented by the InChI code 1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-Bromo-1H-indol-6-amine hydrochloride” is a solid substance . It has a molecular weight of 211.06 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Applications De Recherche Scientifique

Medicinal Applications of Indole-Containing Metal Complexes

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

Methods of Application or Experimental Procedures

Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .

Results or Outcomes

The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .

Inhibition of GSK-3

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

4-Bromoindole is a potential inhibitor of GSK-3 . It is also used as pharmaceutical intermediates .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not provided in the source .

Results or Outcomes

The specific results or outcomes for this use are not provided in the source .

Antiviral Activity

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Methods of Application or Experimental Procedures

These derivatives were prepared and tested for their antiviral activity .

Results or Outcomes

One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Synthesis of Clavicipitic Acid

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .

Results or Outcomes

Anticorrosion, Antimicrobial, and Antioxidant Attributes

Specific Scientific Field

Biomedical Therapeutics and Industrial Applications

Summary of the Application

A compound synthesized and characterized from 4-Bromo-1H-indol-6-amine hydrochloride was evaluated for its anticorrosion, antimicrobial, and antioxidant attributes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1H-indol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTBJDSXFWUXMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646543 |

Source

|

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indol-6-amine hydrochloride | |

CAS RN |

1134753-48-2 |

Source

|

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.